methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a benzo[b]thiophene moiety. Its structure includes a carbamoyl group at position 3, a methyl carboxylate ester at position 6, and a 3-chlorobenzo[b]thiophene-2-carboxamido substituent at position 2.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S2/c1-27-19(26)23-7-6-9-12(8-23)29-18(13(9)16(21)24)22-17(25)15-14(20)10-4-2-3-5-11(10)28-15/h2-5H,6-8H2,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVBTJAZHGCBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS Number: 886951-52-6) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 449.92 g/mol. Its structure includes a thieno[2,3-c]pyridine core, which is often associated with various biological activities.
Anticancer Potential
Recent studies have highlighted the compound's promising anticancer properties . For instance, research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has shown potential in inhibiting tumor growth through several mechanisms:
- Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells. This is evidenced by increased levels of apoptotic markers such as cleaved caspases and PARP (poly ADP-ribose polymerase) in treated cells.
- Reactive Oxygen Species (ROS) Generation : It has been observed that the compound triggers ROS production, leading to oxidative stress within cancer cells. This oxidative stress can damage cellular components and promote apoptosis.
- Cell Cycle Arrest : The compound may also cause cell cycle arrest at specific phases, preventing cancer cells from proliferating effectively.
The biological activity of this compound can be attributed to several molecular interactions:
- Targeting Kinase Pathways : Compounds in this class often interact with kinase signaling pathways involved in cell survival and proliferation.
- Inhibition of DNA Repair Mechanisms : By inducing DNA damage and impairing repair pathways, the compound enhances the efficacy of existing chemotherapeutic agents.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Cell Lines : A study evaluating the effects of this compound on human lung cancer cell lines (H460 and H1299) demonstrated an IC50 value indicating effective dose-dependent cytotoxicity. The study reported significant apoptosis induction correlated with increased ROS levels and activation of apoptotic pathways .
- Comparative Analysis with Other Compounds : In comparative studies with other thieno[2,3-c]pyridine derivatives, this compound exhibited superior efficacy against certain cancer types, highlighting its potential as a lead compound for further development .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate ()
- Core Structure: Shares the thieno[2,3-c]pyridine backbone but lacks the benzo[b]thiophene fusion.
- Substituents : Features a Boc-protected amine at position 2 and an ethyl carboxylate ester at position 3, contrasting with the target compound’s carbamoyl and chlorobenzo[b]thiophene groups.
- The absence of a fused aromatic system (benzo[b]thiophene) may lower lipophilicity and alter binding interactions in biological systems.
Clopidogrel Positional Isomer ()
- Structure: Methyl α-(2-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridin-6(7H)-acetate hydrochloride shares the thieno[2,3-c]pyridine core but substitutes a chlorophenyl-acetate group instead of the benzo[b]thiophene-carboxamido moiety.
- Activity : Clopidogrel analogs are antiplatelet agents, suggesting the target compound may share similar therapeutic pathways. The chlorobenzo[b]thiophene group could enhance aromatic stacking or receptor affinity compared to clopidogrel’s chlorophenyl group .
Heterocyclic Derivatives with Thiazolo[3,2-a]Pyrimidine Cores ()
Compounds 11a and 11b () are thiazolo[3,2-a]pyrimidine derivatives synthesized via condensation reactions. Key comparisons:
- Synthesis : Both the target compound and derivatives involve multi-step condensation and cyclization, though yields (~68% for 11a/b) suggest similar synthetic efficiency .
- Spectroscopy :
- IR : Compounds 11a/b exhibit NH stretches (~3,423–3,436 cm⁻¹) and CN stretches (~2,209–2,219 cm⁻¹), comparable to the carbamoyl and nitrile groups in the target compound.
- NMR : The benzo[b]thiophene in the target compound would introduce distinct aromatic proton signals (e.g., 7.29–7.94 ppm for 11a) and carbon environments (e.g., 127–143 ppm for fused systems) .
Tetrahydroimidazo[1,2-a]Pyridine Derivatives (–6)
Compounds 1l and 2d (–6) feature tetrahydroimidazo[1,2-a]pyridine cores with nitrophenyl and cyano substituents.
- Electronic Effects : The target compound’s chlorobenzo[b]thiophene may confer stronger electron-withdrawing effects than nitrophenyl groups, influencing reactivity and binding.
- Melting Points : The target compound’s melting point (unreported in evidence) likely exceeds 200°C, similar to 1l (243–245°C) and 2d (215–217°C), due to rigid fused-ring systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
